molecular formula C16H17F3N4O3 B11457200 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11457200
M. Wt: 370.33 g/mol
InChI Key: UEBNJKADIOYXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, a trifluoromethyl phenyl group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of nitro and methyl groups. The trifluoromethyl phenyl group is then attached, and finally, the butanamide chain is introduced. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its combination of a pyrazole ring, nitro group, trifluoromethyl phenyl group, and butanamide chain. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H17F3N4O3

Molecular Weight

370.33 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C16H17F3N4O3/c1-10-15(23(25)26)11(2)22(21-10)9-5-8-14(24)20-13-7-4-3-6-12(13)16(17,18)19/h3-4,6-7H,5,8-9H2,1-2H3,(H,20,24)

InChI Key

UEBNJKADIOYXIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(F)(F)F)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.